3-Bromo-4-oxo-4-phenylbutanoic acid
Overview
Description
3-Bromo-4-oxo-4-phenylbutanoic acid is an organic compound with the molecular formula C10H9BrO3 It is characterized by the presence of a bromine atom, a phenyl group, and a keto group within its structure
Mechanism of Action
Target of Action
It’s known that this compound undergoes oxidation reactions, suggesting that it may interact with oxidizing agents or enzymes in the body .
Mode of Action
The compound undergoes oxidation by N-bromophthalimide in an aqueous acetic acid medium . The reaction is second-order, being first-order each in oxidant and substrate . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . A mechanism has been proposed involving the attack of H2O+Br on the enol form of the substrate in the rate-determining step .
Biochemical Pathways
The compound’s oxidation by n-bromophthalimide suggests it may be involved in redox reactions and related biochemical pathways .
Result of Action
Its involvement in oxidation reactions suggests it may influence cellular redox status .
Action Environment
The action of 3-Bromo-4-oxo-4-phenylbutanoic acid is influenced by environmental factors such as the presence of an aqueous acetic acid medium and the concentration of H+ ions . A variation in ionic strength has no effect on the reaction rate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-oxo-4-phenylbutanoic acid typically involves the bromination of 4-oxo-4-phenylbutanoic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or alkanes.
Substitution: Substituted products will vary based on the nucleophile used.
Scientific Research Applications
3-Bromo-4-oxo-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Oxo-4-phenylbutanoic acid
- 3-Bromo-4-oxopentanoic acid
- 4-Oxo-4-phenylbutanenitrile
Comparison: 3-Bromo-4-oxo-4-phenylbutanoic acid is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential applications. Compared to 4-Oxo-4-phenylbutanoic acid, the brominated derivative exhibits different reactivity patterns, particularly in substitution reactions. The presence of the bromine atom also influences the compound’s behavior in oxidation and reduction reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHMOLSUUYGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-22-3 | |
Record name | 53515-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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